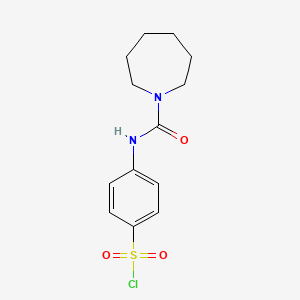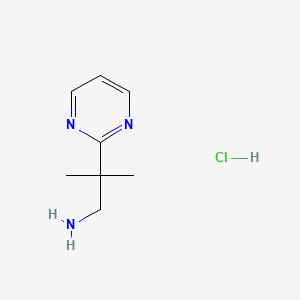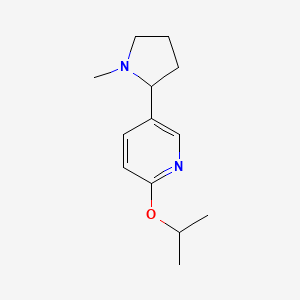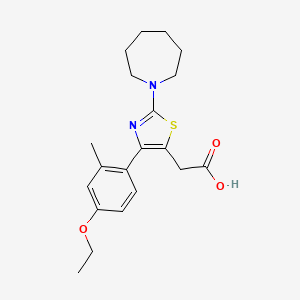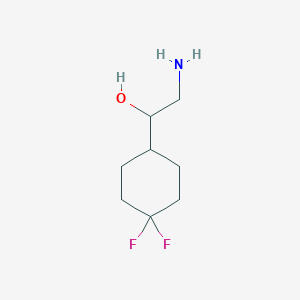
3-Amino-2-(oxetan-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(oxetan-3-yl)propan-1-ol is an organic compound with the molecular formula C6H13NO2 It is a derivative of oxetane, a four-membered cyclic ether, and contains both an amino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(oxetan-3-yl)propan-1-ol typically involves the reaction of oxetan-3-one with an appropriate amine. One common method is the reduction of 3-oximinooxetane, which can be obtained from oxetan-3-one oxime . The reduction process can be carried out using hydrogenation or other reducing agents to yield the desired amino alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with appropriate scaling up of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(oxetan-3-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine.
Aplicaciones Científicas De Investigación
3-Amino-2-(oxetan-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for biochemical reactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(oxetan-3-yl)propan-1-ol depends on its specific application. In biochemical reactions, the compound can act as a substrate for enzymes, participating in various metabolic pathways. The amino and hydroxyl groups allow it to interact with other molecules through hydrogen bonding and other interactions, influencing its reactivity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propan-1-ol: This compound contains an indole moiety instead of an oxetane ring.
3-Amino-1-propanol: This compound lacks the oxetane ring and has a simpler structure.
3-(Oxetan-3-yl)amino-propan-1-ol: This compound is structurally similar but may have different functional groups attached to the oxetane ring.
Uniqueness
3-Amino-2-(oxetan-3-yl)propan-1-ol is unique due to the presence of the oxetane ring, which imparts specific chemical properties and reactivity. The combination of the amino and hydroxyl groups with the oxetane ring makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
3-amino-2-(oxetan-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H13NO2/c7-1-5(2-8)6-3-9-4-6/h5-6,8H,1-4,7H2 |
Clave InChI |
IUGQFUPWEHPMRI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


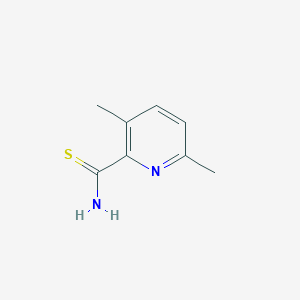
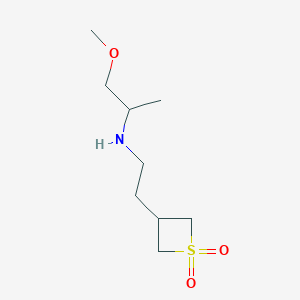
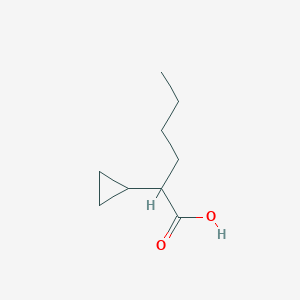
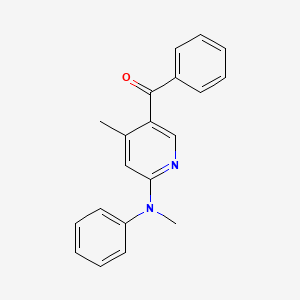
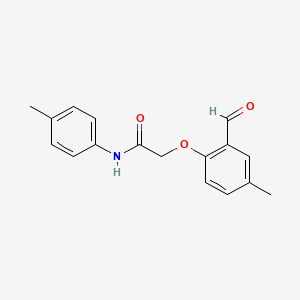
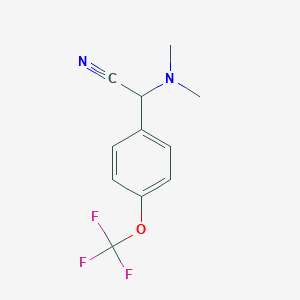
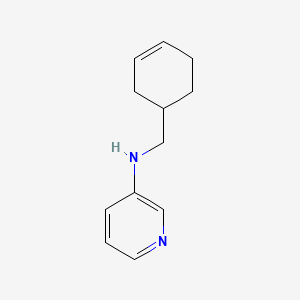
![2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran](/img/structure/B13005881.png)
